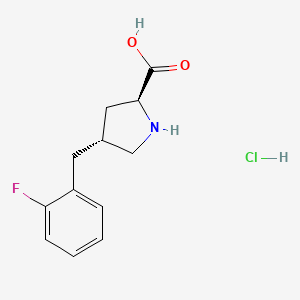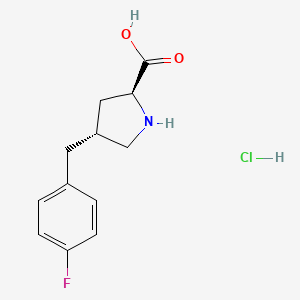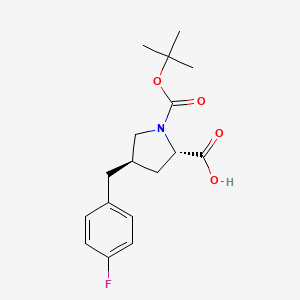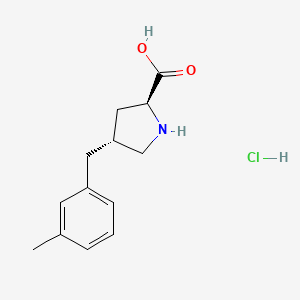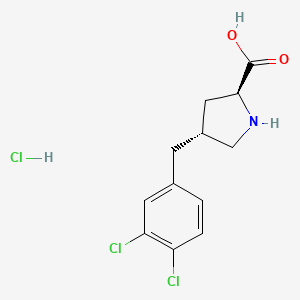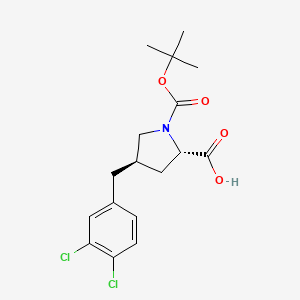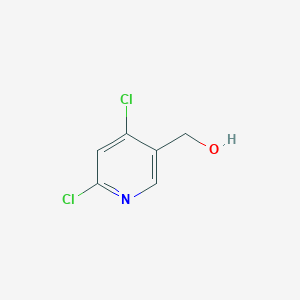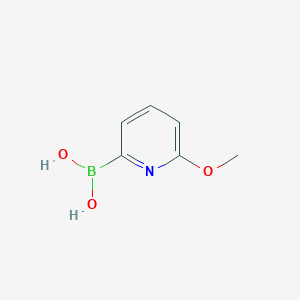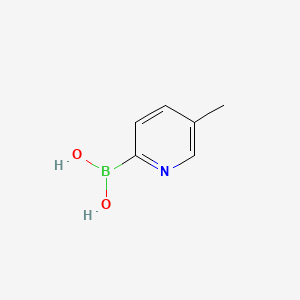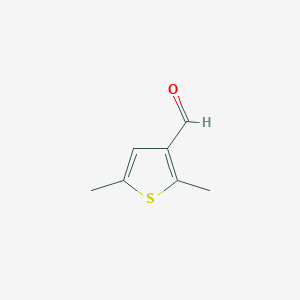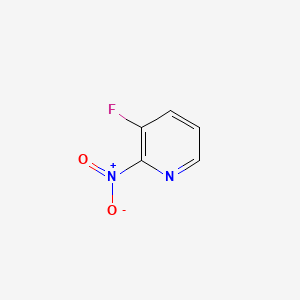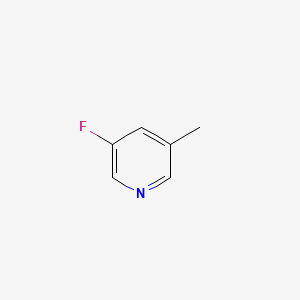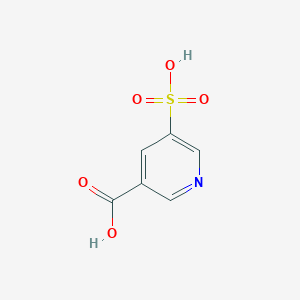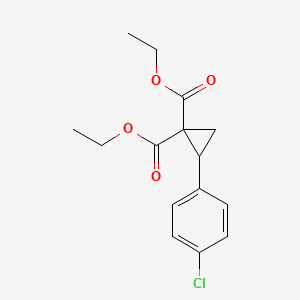
2-(4-氯苯基)环丙烷-1,1-二甲酸二乙酯
描述
Diethyl 2-(4-chlorophenyl)cyclopropane-1,1-dicarboxylate is a chemical compound that belongs to the family of cyclopropane dicarboxylates. These compounds are characterized by a three-membered cyclopropane ring and two ester groups attached to it. The presence of a 4-chlorophenyl group in the molecule suggests potential for interesting chemical reactivity and applications in organic synthesis.
Synthesis Analysis
The synthesis of related cyclopropane dicarboxylates has been reported using various methodologies. For instance, a cascade Michael-alkylation reaction of diethyl benzylidenemalonates with chloroacetophenones was used to synthesize a series of diethyl trans-2,3-disubstituted 1,1-cyclopropane dicarboxylates using K2CO3 as a promoter . This method provided moderate yields under mild conditions and the structure of the products was confirmed by X-ray crystallography. Although not the exact compound , this method could potentially be adapted for the synthesis of diethyl 2-(4-chlorophenyl)cyclopropane-1,1-dicarboxylate.
Molecular Structure Analysis
The molecular structure of cyclopropane dicarboxylates is often confirmed using spectroscopic techniques such as NMR and IR, as well as X-ray crystallography. For example, the structure of a related compound, diethyl[(4-chlorophenyl)(dibenzylamino)methyl]propanedioate, was determined using spectral data and X-ray diffraction, revealing a conformation capable of coordinating two metal atoms . This suggests that diethyl 2-(4-chlorophenyl)cyclopropane-1,1-dicarboxylate could also exhibit interesting coordination properties.
Chemical Reactions Analysis
Cyclopropane dicarboxylates can participate in various chemical reactions due to the reactivity of the cyclopropane ring and the ester groups. For instance, reactions of esters of cyclopropylfurancarboxylic acids with a system comprising paraform, hydrogen chloride, and zinc chloride led to selective cleavage of the cyclopropane ring . This type of reactivity could be relevant for diethyl 2-(4-chlorophenyl)cyclopropane-1,1-dicarboxylate, as it may undergo similar transformations under the right conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclopropane dicarboxylates are influenced by their molecular structure. The presence of substituents on the phenyl ring can affect properties such as solubility, boiling point, and reactivity. For example, the introduction of electron-withdrawing or electron-donating groups on the phenyl ring can lead to shifts in NMR chemical shifts, as observed in the synthesis of cyclohexane-1,3-dicarboxylates with multiple stereogenic centers . These observations can provide insights into the behavior of diethyl 2-(4-chlorophenyl)cyclopropane-1,1-dicarboxylate in different environments and reactions.
科学研究应用
合成和化学性质
级联迈克尔-烷基化反应: 2-(4-氯苯基)环丙烷-1,1-二甲酸二乙酯已用于级联迈克尔-烷基化反应。该方法促进了在温和条件下合成反式-2,3-二取代环丙烷-1,1-二甲酸二乙酯,展示了其在有机合成中的多功能性 (杨、华和沈,2009).
区域和非对映选择性环加成反应: 在 AlCl3 催化的 [3 + 2] 环加成反应中,反式-2,3-二取代环丙烷-1,1-二甲酸二乙酯与芳香醛反应,提供一系列具有显著非对映选择性的化合物。这突出了其以高选择性生产复杂有机结构的潜力 (杨等人,2011).
催化环加成反应: 该化合物以可扩展的方式与各种官能团反应形成特定的衍生物,表明其在催化环加成反应中生成多种有机产物的用途 (刘等人,2016).
聚合物科学
阴离子聚合: 2-(4-氯苯基)环丙烷-1,1-二甲酸二乙酯已用于 1,1-二取代-2-乙烯基环丙烷的阴离子聚合,显示了其在开发具有独特性能的聚合物方面的潜力 (赵和安,1979).
开环聚合: 该化合物在阴离子条件下进行开环聚合,这对于合成具有特定分子结构和性质的聚合物非常重要 (佩内勒、克拉伯和巴利克吉安,1994).
属性
IUPAC Name |
diethyl 2-(4-chlorophenyl)cyclopropane-1,1-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClO4/c1-3-19-13(17)15(14(18)20-4-2)9-12(15)10-5-7-11(16)8-6-10/h5-8,12H,3-4,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHGBMFXPDCARTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC1C2=CC=C(C=C2)Cl)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60376930 | |
| Record name | Diethyl 2-(4-chlorophenyl)cyclopropane-1,1-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60376930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 2-(4-chlorophenyl)cyclopropane-1,1-dicarboxylate | |
CAS RN |
74444-83-0 | |
| Record name | Diethyl 2-(4-chlorophenyl)cyclopropane-1,1-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60376930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



